molecular formula C15H30O B12077462 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol CAS No. 99886-29-0

3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol

Cat. No.: B12077462
CAS No.: 99886-29-0
M. Wt: 226.40 g/mol
InChI Key: IQXYUFKOYXBUEK-UHFFFAOYSA-N
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Description

3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl and trimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol typically involves multiple steps, including the formation of the cyclohexane ring and subsequent substitution reactions. One common method involves the Friedel-Crafts alkylation of a cyclohexane derivative, followed by reduction and further functionalization to introduce the isopropyl and trimethyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: Halogenation and other substitution reactions can occur at the cyclohexane ring or the side chains.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol:

    Cyclohexanol: A similar cyclohexane derivative with a hydroxyl group.

    Trimethylcyclohexane: A cyclohexane ring with three methyl groups.

Uniqueness

3-(Isopropyl)-alpha,gamma,gamma-trimethylcyclohexanepropanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

99886-29-0

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

4-methyl-4-(3-propan-2-ylcyclohexyl)pentan-2-ol

InChI

InChI=1S/C15H30O/c1-11(2)13-7-6-8-14(9-13)15(4,5)10-12(3)16/h11-14,16H,6-10H2,1-5H3

InChI Key

IQXYUFKOYXBUEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCCC(C1)C(C)(C)CC(C)O

Origin of Product

United States

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